molecular formula C13H11N3O3S B2664826 N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide CAS No. 478031-88-8

N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide

Cat. No.: B2664826
CAS No.: 478031-88-8
M. Wt: 289.31
InChI Key: HRXREXGFCJUTCY-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopropane carbonyl group at position 2 and a benzamide moiety at position 3.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-10(8-4-2-1-3-5-8)14-12-15-13(19)16(20-12)11(18)9-6-7-9/h1-5,9H,6-7H2,(H,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXREXGFCJUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C(=O)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide, with the CAS number 478031-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol
Density: 1.53 g/cm³ (predicted)
pKa: 7.32 (predicted)

This compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study on related thiadiazole derivatives indicated that modifications at the para position of the benzene ring could enhance anticancer activity by increasing lipophilicity and cell membrane permeability .

CompoundCell LineIC50 (µM)Mechanism of Action
D-16MCF-70.5Induction of apoptosis
D-4A5490.3Inhibition of cell proliferation

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups enhances the biological activity of thiadiazole derivatives. For example, substituents such as -OCH₃ or -OH at specific positions on the aromatic ring significantly increase anticancer and antioxidant activities. Conversely, electron-withdrawing groups like -Cl or -Br improve antimicrobial properties .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazoles possess broad-spectrum antimicrobial properties, making them potential candidates for new antibiotics .

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, this compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .

Pesticidal Properties

This compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests while being less toxic to beneficial insects compared to conventional pesticides . This selectivity is crucial for sustainable agricultural practices.

Plant Growth Regulation

Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. The compound may enhance growth parameters such as root length and biomass in specific crops . This application could lead to improved crop yields and better resource management.

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various industrial applications .

Coatings and Adhesives

Due to its chemical stability and potential reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of thiadiazole derivatives into coatings can improve resistance to environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Anticancer Induction of apoptosis in cancer cell lines
Pesticidal Control of pests with reduced toxicity to beneficial insects
Plant Growth Enhanced growth parameters in treated crops
Polymer Chemistry Improved thermal stability in polymer matrices
Coatings Enhanced resistance to environmental degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Purity Molecular Weight (g/mol) Key Properties
N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide (Target) Not explicitly given Cyclopropylcarbonyl at position 2; benzamide at position 5 Hypothesized moderate hydrogen bonding (based on structural analogs)
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide C₁₇H₁₂Cl₂N₂O₂S 4-Chlorobenzyl at position 2; 4-chlorobenzamide at position 5 97–99% 379.26 High purity, typically in stock; safety precautions include heat avoidance
4-Methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide C₁₈H₁₅N₃O₃S 2-Methylbenzoyl at position 2; 4-methylbenzamide at position 5 ≥95% 353.40 Discontinued commercial availability; higher hydrophobicity
N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide C₂₁H₂₀N₆O₂S Triazole core with cyclopropyl and phenyl groups; benzothiazole carboxamide 428.49 High complexity (Topological Polar Surface Area = 106 Ų); 6 rotatable bonds

Key Observations:

  • Structural Variations : The target compound’s cyclopropylcarbonyl group distinguishes it from analogs with chlorinated (e.g., ) or methylated (e.g., ) substituents. These substitutions likely modulate bioactivity and solubility.
  • Safety and Availability : Chlorinated analogs (e.g., BD01118959) are commercially available with strict safety protocols (e.g., P210: “Keep away from heat”) , whereas methylated derivatives (e.g., CAS:478031-95-7) are discontinued .

Research Implications

Further studies should prioritize synthesizing the target compound and evaluating its activity against validated targets (e.g., AMPK pathways, as inferred from ).

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